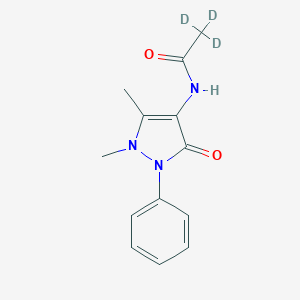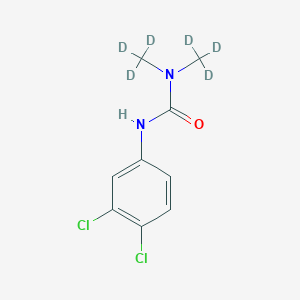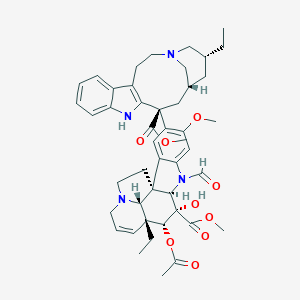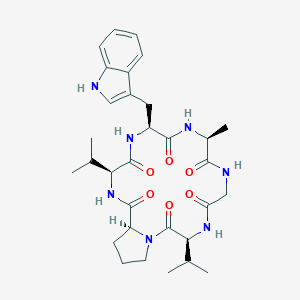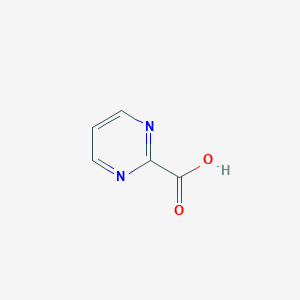
ピリミジン-2-カルボン酸
概要
説明
2-カルボキシピリミジンは、ピリミジン-2-カルボン酸としても知られており、複素環式芳香族有機化合物です。これは、1位と3位に2つの窒素原子を含む6員環であるピリミジンの誘導体です。
2. 製法
合成経路と反応条件: 2-カルボキシピリミジンは、いくつかの方法で合成できます。一般的な方法の1つは、シアノアセトヒドラジドと芳香族アルデヒド、およびその他の試薬を水とエタノールの混合物中で反応させることです。 この方法は効率的かつ環境に優しく、容易に入手可能な出発物質と無害な溶媒を使用しています .
工業的製造方法: 2-カルボキシピリミジンの工業的製造は、通常、同様の反応条件を使用しますが、収率と純度を高めるために最適化された大規模合成を行います。 このプロセスには、再結晶またはクロマトグラフィーなどの追加の精製手順が含まれる場合があり、最終製品が工業規格を満たしていることを確認します .
科学的研究の応用
2-Carboxy-Pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a synthetic intermediate in the preparation of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acids and their analogs, given its structural similarity to nucleotides.
Medicine: Research has explored its potential as a building block for antiviral, anticancer, and anti-inflammatory drugs.
Industry: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
2-カルボキシピリミジンが効果を発揮する仕組みには、特定の分子標的や経路との相互作用が含まれます。たとえば、医化学では、特定の酵素や受容体を阻害し、生物学的プロセスを調節する可能性があります。 正確なメカニズムは、特定の用途や関与する誘導体によって異なる可能性があります .
6. 類似の化合物との比較
2-カルボキシピリミジンは、次のような他のピリミジン誘導体と比較できます。
- ピリミジン-2,4-ジカルボン酸
- ピリミジン-2-カルボンアルデヒド
- ピリミジン-4-カルボン酸
これらの化合物は、類似の核構造を共有していますが、ピリミジン環に結合している官能基が異なります。 特定の反応性や溶解性など、2-カルボキシピリミジンの独自のプロパティにより、特定の用途で差別化され、価値のあるものになります .
結論として、2-カルボキシピリミジンは、さまざまな科学および工業分野で大きな可能性を秘めた汎用性の高い化合物です。その独自の化学的性質と反応性は、研究者や業界専門家にとって貴重なツールとなっています。
準備方法
Synthetic Routes and Reaction Conditions: 2-Carboxy-Pyrimidine can be synthesized through several methods. One common approach involves the reaction of cyanoacetohydrazide with aromatic aldehydes and other reagents in a mixture of water and ethanol. This method is efficient and environmentally friendly, utilizing easily available starting materials and benign solvents .
Industrial Production Methods: Industrial production of 2-Carboxy-Pyrimidine typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
反応の種類: 2-カルボキシピリミジンは、次のようなさまざまな化学反応を起こします。
酸化: これは、さまざまな官能基を持つピリミジン誘導体を形成するために酸化できます。
還元: 還元反応は、それを特性が変化した他のピリミジン誘導体に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化はピリミジン-2,4-ジカルボン酸を生成する可能性があり、還元はピリミジン-2-カルボンアルデヒドを生成する可能性があります .
4. 科学研究への応用
2-カルボキシピリミジンは、科学研究で幅広い用途があります。
化学: これは、より複雑な複素環式化合物を調製するための合成中間体として役立ちます。
生物学: ヌクレオチドとの構造的類似性から、核酸とそのアナログの研究に使用されています。
医学: 研究では、抗ウイルス剤、抗がん剤、および抗炎症剤のビルディングブロックとしての可能性を探求しています。
類似化合物との比較
2-Carboxy-Pyrimidine can be compared with other pyrimidine derivatives such as:
- Pyrimidine-2,4-dicarboxylic acid
- Pyrimidine-2-carboxaldehyde
- Pyrimidine-4-carboxylic acid
These compounds share a similar core structure but differ in the functional groups attached to the pyrimidine ring. The unique properties of 2-Carboxy-Pyrimidine, such as its specific reactivity and solubility, make it distinct and valuable for certain applications .
特性
IUPAC Name |
pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCHNZDUMIOWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901503 | |
| Record name | NoName_629 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31519-62-7 | |
| Record name | 2-Carboxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



